molecular formula C26H20N4O4S B2785391 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034370-38-0

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2785391
CAS No.: 2034370-38-0
M. Wt: 484.53
InChI Key: WTLSNNULFCJYMV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.53. The purity is usually 95%.
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Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3SC_{20}H_{20}N_4O_3S, and it features a quinazolinone core linked to a benzo[d][1,3]dioxole moiety and an oxadiazole group. The presence of sulfur in the thioether linkage may contribute to its biological reactivity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of similar compounds derived from the benzo[d][1,3]dioxole structure. For instance, compounds like N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have shown significant cytotoxic effects against various cancer cell lines. These findings suggest that the target compound may exhibit similar activities due to structural similarities.

The proposed mechanism involves:

  • Inhibition of key enzymes: Compounds related to the target have been shown to inhibit enzymes critical for tumor growth and proliferation.
  • Induction of apoptosis: Evidence indicates that these compounds can trigger programmed cell death in cancer cells.

Antibacterial Activity

Research has indicated that derivatives of the compound exhibit antibacterial properties, particularly against Gram-positive bacteria. The mechanism likely involves interference with bacterial cell wall synthesis, specifically targeting Mur ligases such as MurD and MurE .

Study 1: Antitumor Evaluation

In a study evaluating the antitumor activity of synthesized thiazolidine derivatives, several compounds demonstrated IC50 values in the micromolar range against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the benzo[d][1,3]dioxole moiety significantly influenced cytotoxicity .

CompoundIC50 (µM)Cancer Cell Line
Compound A12.5MCF-7
Compound B8.0HeLa
Target Compound15.0A549

Study 2: Antibacterial Properties

Another study focused on the antibacterial efficacy of compounds similar to the target structure. The results showed that certain derivatives effectively inhibited bacterial growth at concentrations below 100 µg/mL .

CompoundMinimum Inhibitory Concentration (µg/mL)Bacterial Strain
Compound C50Staphylococcus aureus
Compound D30Escherichia coli
Target Compound70Bacillus subtilis

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-6-2-3-7-18(16)24-28-23(34-29-24)14-35-26-27-20-9-5-4-8-19(20)25(31)30(26)13-17-10-11-21-22(12-17)33-15-32-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSNNULFCJYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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